![molecular formula C8H9F3N2O2 B2384604 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1006473-54-6](/img/structure/B2384604.png)
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid” (CAS# 1006473-54-6) is a useful research chemical . It has a molecular weight of 222.16 and a molecular formula of C8H9F3N2O2 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI key for this compound is SXCCBRAAIUVZCQ-UHFFFAOYSA-N . The compound has a Canonical SMILES representation as follows: CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a boiling point of 299.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a complexity of 245 and a topological polar surface area of 55.1 . It also has a rotatable bond count of 3 .Scientific Research Applications
Integrin Inhibition for Pulmonary Treatment
(Procopiou et al., 2018) conducted research on a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including derivatives of pyrazole, as potential αvβ6 integrin inhibitors for treating idiopathic pulmonary fibrosis. Their studies led to the discovery of a particular analog with high affinity and selectivity for αvβ6 integrin, suggesting its potential as a therapeutic agent for idiopathic pulmonary fibrosis. The study highlights the compound's strong binding affinity, solubility, and pharmacokinetic properties suitable for inhaled dosing by nebulization Procopiou et al., 2018.
Catalysis in Organic Synthesis
(De Araújo et al., 2020) studied the oxidation of 2-butanol using an oxidizing system of FeCl3-H2O2, adding various pyrazole derivatives, including 3-(trifluoromethyl)pyrazole, as additives. Their research provides insights into how these additives can improve reaction performance through metal-ligand π-backbonding, affecting the reaction's efficiency and product accumulation De Araújo et al., 2020.
Polymerization and Copolymerization Processes
(Matiwane et al., 2020) explored the use of pyrazolyl compounds, including those with trifluoromethyl groups, in forming zinc carboxylate complexes to catalyze the copolymerization of CO2 and cyclohexene oxide. The study highlights the effectiveness of these complexes in forming poly(cyclohexene carbonate) under certain conditions, contributing to the field of polymer chemistry Matiwane et al., 2020.
Medicinal Chemistry and Antitumor Activity
(Al-Suwaidan et al., 2015) synthesized and evaluated a series of pyrazole analogs, including those with a trifluoromethyl group, for their in vitro antitumor activity. The study found that specific compounds exhibited significant antitumor activity, suggesting their potential as therapeutic agents. Molecular docking methodologies were also employed to understand the binding interactions with biological targets Al-Suwaidan et al., 2015.
properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-5(7(14)15)13-4-3-6(12-13)8(9,10)11/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCBRAAIUVZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


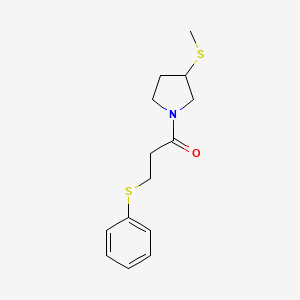
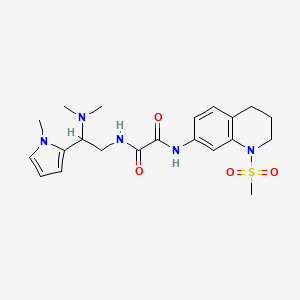
![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)
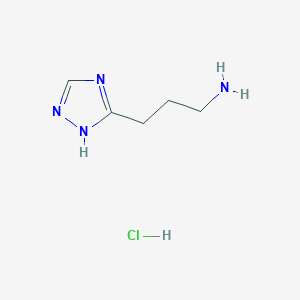
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)

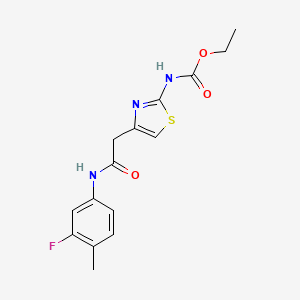
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)
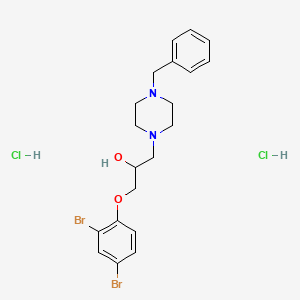
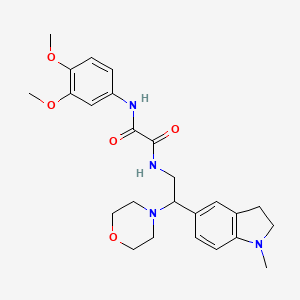
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)